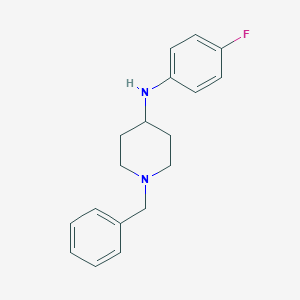
1-苄基-N-(4-氟苯基)哌啶-4-胺
描述
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine, also known as 4-Fluoro-N-benzylpiperidine, is a synthetic compound that has been studied for its potential uses in various scientific research applications. 4-Fluoro-N-benzylpiperidine is a fluorinated piperidine derivative, a type of molecule that has been of interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound has been studied in recent years due to its potential uses as a ligand in drug development, as a catalyst in organic synthesis, and as a potential therapeutic agent for various diseases.
科学研究应用
合成阿片类药物
1-苄基-N-(4-氟苯基)哌啶-4-胺是一种芬太尼类似物,属于合成阿片类药物 . 合成阿片类药物在医学实践中因其镇痛特性而被使用,但它们也具有很高的滥用和成瘾可能性。
阻燃性
该化合物已被用于改善环氧树脂 (EP) 的阻燃性。 一种含氟二苯基膦氧化合物 (苄基 (4-氟苯基)苯基膦氧化合物,BFPPO) 被制备并用于改善环氧树脂的阻燃性和介电性能 . 当磷含量为 0.9 wt.% 时,所得的 EP 热固性树脂的极限氧指数 (LOI) 达到 34.0%,并获得了 UL-94 V-0 等级 .
介电性能
BFPPO 的加入降低了 EP 热固性树脂在不同频率下的介电常数和介电损耗因子 . 这表明 BFPPO 改性 EP 热固性树脂在先进电子材料领域的潜在应用。
液相色谱和电化学检测
N-(4-氟苯基)哌啶-4-胺已在液相色谱和电化学检测的背景下得到研究. 该领域的研究集中在胺的衍生化方法、提高检测限以及了解这些化合物的电化学行为.
热释放速率
BFPPO 改性 EP 热固性树脂与纯 EP 相比,表现出更低的热释放速率和总热释放 . 这在热管理至关重要的应用中是有益的。
自由基清除
机理研究表明,BFPPO 通过清除燃烧所需的自由基来发挥其阻燃作用 . 这种特性在需要自由基清除的各种应用中可能有用。
作用机制
Target of Action
The compound 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a synthetic opioid, which is a part of the Fentanyl analogues . The primary targets of opioids are the opioid receptors, which are a group of inhibitory G protein-coupled receptors with opioids as ligands .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them. This binding can inhibit the release of neurotransmitters, leading to changes in the perception of pain in the body .
Biochemical Pathways
The metabolism of new fentanyl analogs, such as this compound, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on the known pharmacokinetics of fentanyl and its analogs, it can be inferred that this compound may have similar properties .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the opioid receptors. This interaction can lead to analgesic effects due to the inhibition of neurotransmitter release . It can also lead to adverse effects, including addiction and potentially severe adverse effects including coma and death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
生化分析
Biochemical Properties
. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .
Cellular Effects
. These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
. This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
. This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
. This can be directed by targeting signals or post-translational modifications .
属性
IUPAC Name |
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCRHBAGFHFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037061 | |
| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131587-27-4 | |
| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-amino-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502583.png)
![N-{[4-amino-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chlorophenyl)amine](/img/structure/B502584.png)
![4-[6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502586.png)
![4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502587.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502588.png)
![4-[6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B502590.png)
![N-{[4-amino-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(2-fluorophenyl)amine](/img/structure/B502591.png)
![N-(3-chlorophenyl)-N-{[5-(isopropylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine](/img/structure/B502592.png)
![N-[({5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B502593.png)
![1-({5-(2-toluidinomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B502596.png)
![2-({5-[(4-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2-thienyl)ethanone](/img/structure/B502599.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B502601.png)
![N-(3-chlorophenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502603.png)
![N-(4-methylphenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502606.png)